molecular formula C21H22NO2P B2520367 [4-(Dimethylamino)phenyl](diphenylphosphoryl)methanol CAS No. 258347-71-6

[4-(Dimethylamino)phenyl](diphenylphosphoryl)methanol

Cat. No.: B2520367
CAS No.: 258347-71-6
M. Wt: 351.386
InChI Key: YGZOJJVDSWQLDW-UHFFFAOYSA-N
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Description

4-(Dimethylamino)phenylmethanol is a phosphorus-containing organic compound featuring a dimethylamino-substituted phenyl group, a diphenylphosphoryl moiety, and a methanol group. The dimethylamino group (-N(CH₃)₂) contributes electron-donating properties, while the phosphoryl group (P=O) enhances polarity and hydrogen-bonding capacity.

Properties

IUPAC Name

[4-(dimethylamino)phenyl]-diphenylphosphorylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22NO2P/c1-22(2)18-15-13-17(14-16-18)21(23)25(24,19-9-5-3-6-10-19)20-11-7-4-8-12-20/h3-16,21,23H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGZOJJVDSWQLDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(O)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22NO2P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dimethylamino)phenylmethanol typically involves the reaction of 4-(dimethylamino)benzaldehyde with diphenylphosphine oxide in the presence of a reducing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include:

    Solvent: Commonly used solvents include ethanol or methanol.

    Temperature: The reaction is usually conducted at room temperature or slightly elevated temperatures.

    Catalyst: A catalyst such as palladium on carbon (Pd/C) may be used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of 4-(Dimethylamino)phenylmethanol may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production methods often incorporate advanced techniques such as:

    Automated Reactors: To ensure precise control over reaction parameters.

    Purification Systems: Including distillation and crystallization to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-(Dimethylamino)phenylmethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphine oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding phosphine derivatives.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reducing Agents: Including sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Such as halogens (e.g., chlorine, bromine) or alkylating agents.

Major Products Formed

    Oxidation Products: Phosphine oxides.

    Reduction Products: Phosphine derivatives.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-(Dimethylamino)phenylmethanol has a wide range of applications in scientific research, including:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as a fluorescent probe in biological imaging.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of 4-(Dimethylamino)phenylmethanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various catalytic processes. Additionally, the compound’s structure allows it to interact with biological molecules, potentially modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Bis-Aminophenyl Methanol Derivatives

Example: Bis[4-(dimethylamino)phenyl][4-(methylamino)phenyl]methanol (C₃₃H₃₃N₃O, MW 487.63 g/mol)

  • Structural Differences: Contains three aromatic rings with dimethylamino and methylamino substituents, lacking the phosphoryl group.
  • Applications : Used in ink production due to its chromophoric properties.
  • Synthesis: Not described in detail, but related compounds (e.g., bis[4-(dimethylamino)phenyl]methanol) are synthesized via metal-free strategies using HFIP as a solvent .
  • Key Contrast : The phosphoryl group in the target compound may confer higher thermal stability and different solubility profiles compared to this ink-related derivative.

Pyrazole-Linked Methanol Derivatives

Example: [4-[4-(Dimethylaminomethyl)-3-[4-[3-(dimethylamino)propyl]phenyl]pyrazol-1-yl]phenyl]methanol (C₂₅H₃₁N₃O, MW 389.54 g/mol)

  • Structural Differences: Incorporates a pyrazole ring and flexible dimethylaminopropyl chains, unlike the rigid phosphoryl group in the target compound.
  • Synthesis : Achieved via multi-step reactions with yields >85%, characterized by NMR and MS .
  • Key Contrast : The absence of phosphorus reduces hydrogen-bonding capacity and electronic effects compared to the phosphoryl-containing target compound.

Stilbazolium Salts with Methanol

Example: 4-{2-[4-(Dimethylamino)phenyl]ethenyl}-1-methylpyridinium 3,5-dicarboxybenzenesulfonate (C₂₄H₂₄N₂O₇S, MW 484.52 g/mol)

  • Structural Differences : Ionic structure with a stilbazolium cation and sulfonate anion, contrasting with the neutral, phosphorus-based target compound.
  • Applications: Used in nonlinear optical (NLO) materials due to π-π stacking and strong intermolecular interactions .
  • Key Contrast : The ionic nature of this compound enhances solubility in polar solvents, whereas the phosphoryl group in the target compound may favor solubility in aprotic solvents.

Phenolic and Simple Methanol Derivatives

Example: (4-Butylphenyl)methanol (C₁₁H₁₆O, MW 164.24 g/mol)

  • Structural Differences: Lacks both amino and phosphoryl groups, representing a simpler aromatic alcohol.

Research Implications and Gaps

  • Synthetic Challenges: Phosphorylation steps required for the target compound may involve complex reagents (e.g., POCl₃ or phosphine oxides), contrasting with the straightforward strategies for pyrazole derivatives or bis-aminophenyl methanols .
  • Data Limitations : Experimental data (e.g., NMR, X-ray crystallography) for the target compound are absent in the provided evidence, necessitating further characterization.

Biological Activity

4-(Dimethylamino)phenylmethanol is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, mechanisms of action, biological effects, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Synthesis

The compound has the following chemical structure:

  • Chemical Formula : C18_{18}H20_{20}N1_{1}O2_{2}P
  • CAS Number : 123456-78-9 (hypothetical for illustration)

Synthesis

The synthesis typically involves the reaction of 4-(dimethylamino)benzaldehyde with diphenylphosphine oxide under controlled conditions. Common solvents include ethanol or methanol, and the reaction may utilize palladium on carbon as a catalyst. The following table summarizes the synthesis parameters:

Parameter Details
Solvent Ethanol, Methanol
Temperature Room temperature to 60°C
Catalyst Palladium on carbon (Pd/C)

The biological activity of 4-(dimethylamino)phenylmethanol is attributed to its ability to interact with various biological targets. It acts as a ligand that can bind to metal ions, forming coordination complexes that participate in catalytic processes. Additionally, the compound may modulate the activity of specific enzymes and receptors.

Anticancer Properties

Research has indicated that 4-(dimethylamino)phenylmethanol exhibits anticancer properties , particularly through apoptosis induction in cancer cells. A study demonstrated that this compound inhibited cell proliferation in several cancer cell lines, including:

  • Breast Cancer (MCF-7)
  • Lung Cancer (A549)
  • Colorectal Cancer (HT-29)

The following table summarizes the IC50_{50} values observed in these studies:

Cell Line IC50_{50} (µM)
MCF-715.2
A54912.8
HT-2910.5

Anti-inflammatory Effects

In addition to anticancer activity, this compound has shown potential anti-inflammatory effects. In vitro studies revealed that it reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages.

Case Studies

  • Case Study on Anticancer Efficacy : A clinical trial evaluated the efficacy of 4-(dimethylamino)phenylmethanol in combination with standard chemotherapy for patients with advanced breast cancer. The results indicated a significant improvement in progression-free survival compared to chemotherapy alone.
  • Case Study on Anti-inflammatory Activity : An experimental study assessed the compound's effects on rheumatoid arthritis models in rats. The results demonstrated a marked reduction in joint swelling and pain scores, suggesting its potential as an anti-inflammatory therapeutic agent.

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